An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE): Structure and Function
An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE): Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is an R-enantiomer of 11-HETE, a bioactive lipid mediator derived from arachidonic acid. Primarily synthesized through the cyclooxygenase (COX) and cytochrome P450 (CYP) enzyme pathways, 11(R)-HETE plays a significant role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, biosynthesis, and multifaceted functions of 11(R)-HETE, with a particular focus on its involvement in cardiovascular regulation and cellular signaling. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms orchestrated by this eicosanoid.
Structure and Physicochemical Properties of 11(R)-HETE
11(R)-HETE is a C20 polyunsaturated fatty acid with a hydroxyl group at the 11th carbon position in the R configuration. Its systematic name is (5Z,8Z,12E,14Z)-11(R)-hydroxyicosa-5,8,12,14-tetraenoic acid. It is an enantiomer of 11(S)-HETE[1].
Table 1: Physicochemical Properties of 11(R)-HETE
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₃ | [1] |
| Molecular Weight | 320.5 g/mol | [1] |
| IUPAC Name | (5Z,8Z,12E,14Z)-11(R)-hydroxyicosa-5,8,12,14-tetraenoic acid | [1] |
| PubChem CID | 5283168 | [1] |
| ChEBI ID | 34126 | |
| InChI Key | GCZRCCHPLVMMJE-WXMXURGXSA-N | [1] |
Biosynthesis and Metabolism of 11(R)-HETE
11(R)-HETE is synthesized from arachidonic acid through several enzymatic pathways. The primary routes of its formation involve cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes.
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Cyclooxygenase (COX) Pathway : Both COX-1 and COX-2 can convert arachidonic acid to 11(R)-HETE[2]. This occurs as a byproduct of prostaglandin synthesis[2].
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Cytochrome P450 (CYP) Pathway : Certain CYP enzymes can also hydroxylate arachidonic acid to form 11(R)-HETE[2].
The biosynthesis of 11(R)-HETE is a tightly regulated process, influenced by various physiological and pathological stimuli. Once formed, 11(R)-HETE can be further metabolized. A key metabolic pathway is its oxidation to 11-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[2]. This metabolite, 11-oxo-ETE, has been shown to possess anti-proliferative effects[2].
Caption: Biosynthesis and metabolism of 11(R)-HETE.
Biological Functions and Signaling Pathways
11(R)-HETE exerts a range of biological effects, with notable roles in cardiovascular physiology and pathology. Endothelial cells release 11(R)-HETE, which can influence vascular tone, leukocyte function, and platelet aggregation.
Induction of Cardiac Hypertrophy
Studies have shown that 11(R)-HETE can induce cellular hypertrophy in cardiomyocytes. Treatment of human fetal ventricular cardiomyocytes (RL-14 cells) with 11(R)-HETE resulted in a significant increase in the cardiac hypertrophic marker β/α-MHC by 132%[3].
Regulation of Gene Expression
11(R)-HETE has been demonstrated to modulate the expression of several genes, particularly those encoding for cytochrome P450 enzymes. In RL-14 cells, treatment with 20 µM 11(R)-HETE for 24 hours led to a significant upregulation of CYP1B1, CYP1A1, CYP4F2, and CYP4A11 mRNA levels[3].
Table 2: Effect of 11(R)-HETE on CYP Gene Expression in RL-14 Cardiomyocytes
| Gene | Fold Increase in mRNA Expression (vs. Control) | Reference |
| CYP1B1 | 2.16 | [3] |
| CYP1A1 | 2.12 | [3] |
| CYP4F2 | 2.67 | [3] |
| CYP4A11 | 1.70 | [3] |
Signaling Pathways
The precise signaling pathway of 11(R)-HETE is an active area of research. While a specific receptor for 11(R)-HETE has not been definitively identified, evidence suggests that it may act through a G-protein coupled receptor (GPCR), similar to other HETE isomers like 12(S)-HETE which binds to GPR31. The downstream effects of 11(R)-HETE on gene expression likely involve the activation of intracellular signaling cascades that modulate the activity of transcription factors.
Caption: Proposed signaling pathway for 11(R)-HETE.
Quantitative Data
The biological activity of 11(R)-HETE is concentration-dependent. Quantitative data from various studies are summarized below.
Table 3: Quantitative Biological Data for 11(R)-HETE
| Parameter | Value | Cell Type/System | Reference |
| Concentration in human plasma | 0.02 ± 0.01 ng/mL | Human | |
| Concentration in human serum | 0.54 ± 0.1 ng/mL | Human | |
| EC₅₀ for CYP1B1 activity increase | ~100 nM | Human liver microsomes | [3] |
| Concentration for cardiac hypertrophy induction | 20 µM | RL-14 cells | [3] |
Experimental Protocols
Analysis of 11(R)-HETE-Induced Cardiac Hypertrophy
This protocol outlines the key steps to investigate the hypertrophic effects of 11(R)-HETE on cardiomyocytes.
Caption: Experimental workflow for hypertrophy analysis.
Detailed Methodology:
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Cell Culture: Human fetal ventricular cardiomyocytes (RL-14) are cultured in appropriate media until they reach a suitable confluency.
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Treatment: The cells are treated with 20 µM of 11(R)-HETE or a vehicle control for 24 hours.
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RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and the expression of cardiac hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
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Western Blotting: Protein lysates are prepared, and Western blotting is performed to analyze the protein expression levels of the hypertrophic markers.
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Cell Imaging: The cell surface area is measured using phase-contrast imaging to assess physical changes in cell size.
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Data Analysis: The changes in gene and protein expression, as well as cell size, are statistically analyzed to determine the effect of 11(R)-HETE.
Quantification of 11(R)-HETE in Biological Samples
The concentration of 11(R)-HETE in biological fluids can be accurately measured using Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).
Key Steps:
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Sample Preparation: Lipids are extracted from the biological sample (e.g., plasma, serum) using a suitable organic solvent.
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Chromatographic Separation: The extracted lipids are separated using a chiral UHPLC column to resolve the R and S enantiomers of 11-HETE.
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Mass Spectrometric Detection: The separated enantiomers are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
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Quantification: The concentration of 11(R)-HETE is determined by comparing its peak area to that of a known amount of an internal standard.
Conclusion and Future Directions
11(R)-HETE is an important lipid mediator with diverse biological functions, particularly in the cardiovascular system. Its ability to induce cardiac hypertrophy and modulate the expression of key metabolic enzymes highlights its potential as a therapeutic target. Further research is warranted to fully elucidate the specific receptors and downstream signaling pathways that mediate the effects of 11(R)-HETE. A deeper understanding of its mechanism of action will be crucial for the development of novel therapeutic strategies for cardiovascular diseases and other conditions where this eicosanoid is implicated. The development of specific antagonists for the putative 11(R)-HETE receptor could provide valuable tools for both basic research and clinical applications.
References
- 1. 20-HETE mediates Ang II-induced cardiac hypertrophy via ROS and Ca2+ signaling in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
